
3-Cyclopropyl-2-methylcyclopent-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-2-methylcyclopent-2-en-1-one is an organic compound with a unique structure that includes a cyclopropyl group attached to a cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-Cyclopropyl-2-methylcyclopent-2-en-1-one involves the dehydrohalogenation of 2-chloro-1-methylcyclopentan-3-one . This reaction typically requires a strong base, such as potassium hydroxide, and is carried out under reflux conditions.
Another method involves the cyclization of hexane-2,5-dione in the presence of a base like calcium oxide under an inert atmosphere . The reaction is conducted at elevated temperatures, around 150°C, and yields the desired product after several hours of reaction time.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors or large autoclaves. These methods allow for better control over reaction conditions and higher yields. The use of environmentally benign procedures, such as the preferential adsorption of impurities on anion-exchange resins, can also be employed to purify the product .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into saturated ketones.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Palladium catalysts and hydrogen gas are often used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces saturated ketones .
Aplicaciones Científicas De Investigación
3-Cyclopropyl-2-methylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-2-methylcyclopent-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. The cyclopropyl group and the cyclopentene ring play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-2-cyclopenten-1-one: This compound has a similar structure but lacks the cyclopropyl group.
2-Cyclopenten-1-one: Another similar compound, but with different functional groups and reactivity.
Uniqueness
3-Cyclopropyl-2-methylcyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This makes it more reactive in certain types of chemical reactions and potentially more effective in its applications .
Propiedades
Número CAS |
59939-09-2 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
3-cyclopropyl-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-6-8(7-2-3-7)4-5-9(6)10/h7H,2-5H2,1H3 |
Clave InChI |
RZATWPWCVFGAKG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(CCC1=O)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


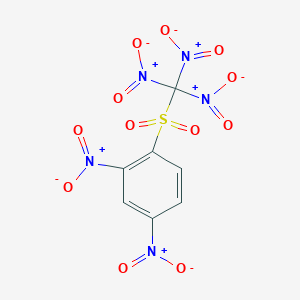
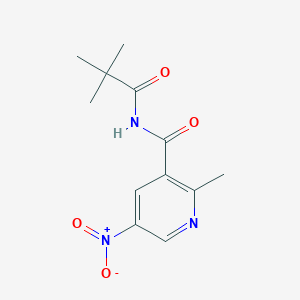
![Methanone, 1-azabicyclo[2.2.2]oct-3-yl(2-chlorophenyl)-](/img/structure/B14610223.png)
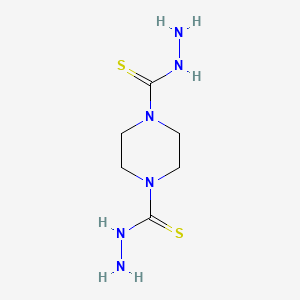
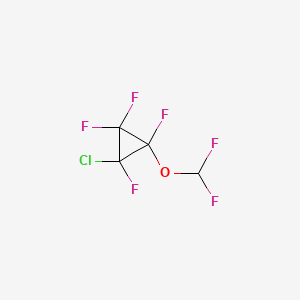
![Butyl 4-[(E)-tert-butyldiazenyl]-4-hydroxypentanoate](/img/structure/B14610245.png)
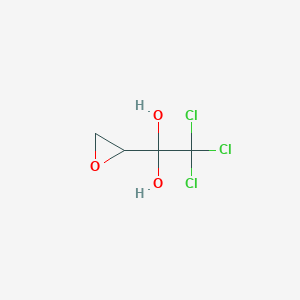
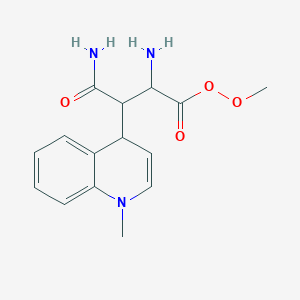

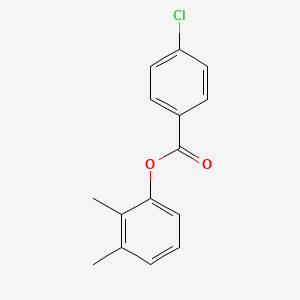
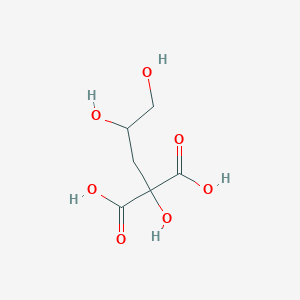
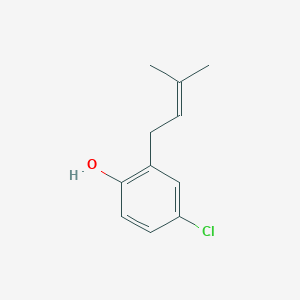
![2-methyl-6-phenyl-8,9-dihydro-5H-pyrido[2,3-b]azepine-5,7(6H)-dione](/img/structure/B14610277.png)
![1-[(3-Methyl-1H-pyrazol-1-yl)methyl]piperidine](/img/structure/B14610281.png)
